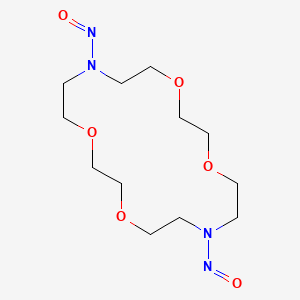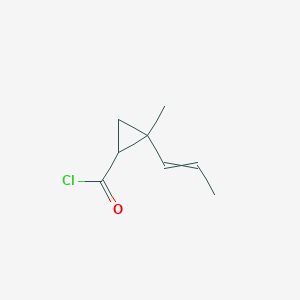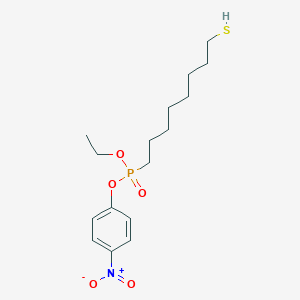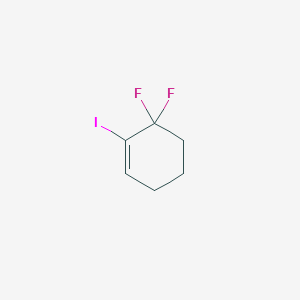
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes two nitroso groups and a macrocyclic ring containing oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the dinitroso compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 7,16-dinitro-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Reduction: Formation of 7,16-diamino-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with various cations.
Mecanismo De Acción
The mechanism of action of 7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, sensing, and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A crown ether with similar complexation properties but lacks the nitroso groups.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another crown ether derivative with benzyl groups instead of nitroso groups.
Uniqueness
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential biological activity. These functional groups enable the compound to participate in specific oxidation, reduction, and substitution reactions that are not possible with its analogs.
Propiedades
Número CAS |
471924-40-0 |
|---|---|
Fórmula molecular |
C12H24N4O6 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
7,16-dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H24N4O6/c17-13-15-1-5-19-9-10-21-7-3-16(14-18)4-8-22-12-11-20-6-2-15/h1-12H2 |
Clave InChI |
DRIFQSLOUKNHDM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCN(CCOCCOCCN1N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)

![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)



![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
